REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[N:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].OS(O)(=O)=O.[CH3:17]O>>[CH3:17][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([Br:1])[CH:3]=[N:4][C:5]=1[Cl:11]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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BrC=1C=NC(=C(C(=O)O)C1)Cl
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Name
|
|
Quantity
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250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
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stirred for 1.5 day
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to RT
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Type
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CUSTOM
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Details
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the volatile components removed in vacuo
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Type
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DISSOLUTION
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Details
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The crude residue was dissolved in EtOAc (300 mL)
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Type
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CUSTOM
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Details
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quenched with sat. aqueous Na(HCO3)2 (200 mL)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
1.5 d |
Name
|
|
Type
|
product
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Smiles
|
COC(C1=C(N=CC(=C1)Br)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |